molecular formula C14H20N2O3S B2869955 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide CAS No. 941974-51-2

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B2869955
CAS No.: 941974-51-2
M. Wt: 296.39
InChI Key: FNBGVXHHCIRKIV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide ( 941974-51-2) is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . It features a thiazolidinone core, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . The 1,1-dioxo group indicates this is a thiazolidine sulfone derivative. Compounds containing the thiazolidinone scaffold are extensively investigated for a wide range of biological activities. While the specific research profile of this exact molecule is not fully detailed in the literature, the broader class of thiazolidinone derivatives is known to be explored for antidiabetic applications, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which improves insulin sensitivity . Furthermore, this scaffold demonstrates significant potential in antimicrobial research, with mechanisms that may include the inhibition of bacterial cytoplasmic Mur ligases, enzymes critical for peptidoglycan cell wall synthesis . Additional research avenues for analogous structures include anticancer and antioxidant activities, making such compounds valuable tools for probing multiple biological pathways . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound class.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)10-14(17)15-12-4-6-13(7-5-12)16-8-3-9-20(16,18)19/h4-7,11H,3,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBGVXHHCIRKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Intermediate Formation

Key studies demonstrate that 4-aminophenyl derivatives undergo condensation with aldehydes to form imine precursors. For this target:

  • Reactants :
    • 4-Aminophenyl sulfone derivative
    • 3-Methylbutyraldehyde
  • Conditions :
    • Solvent: Anhydrous ethanol/toluene
    • Catalyst: Glacial acetic acid (2–4 drops)
    • Temperature: Reflux (80–110°C)
    • Time: 4–9 hours

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Thiazolidinone Ring Closure

Critical cyclization step employing sulfur-containing reagents:

Reagent Solvent Temperature Yield (%) Source
Mercaptoacetic acid Dry toluene Reflux 64–82
Thiolactic acid DMF 70°C 55–68
Chloroacetyl chloride Acetic acid 100°C 45–60

Optimization Data :

  • Microwave-assisted reactions reduce time from 48 hours to 6–8 minutes with comparable yields.
  • Sodium acetate or triethylamine improves cyclization efficiency by scavenging HCl.

Multi-Component Reaction (MCR) Strategies

One-Pot Thiazolidinone-Amidation

Turgut's methodology adapted for this target:

Reactants :

  • 4-Aminophenyl sulfone
  • 3-Methylbutyraldehyde
  • Mercaptoacetic acid

Conditions :

  • Solvent: Methanol/DMF (3:1)
  • Catalyst: Dicyclohexylcarbodiimide (DCC)
  • Temperature: 70–80°C
  • Time: 8–12 hours

Key Advantages :

  • Eliminates intermediate isolation steps
  • Achieves 68–74% yield in preliminary trials

Post-Cyclization Acylation Route

Amide Bond Formation

The thiazolidinone-containing amine undergoes acylation with 3-methylbutanoyl chloride:

Procedure :

  • Substrate : 2-(4-Aminophenyl)-1,1-dioxo-1λ⁶,2-thiazolidine
  • Acylating Agent : 3-Methylbutanoyl chloride (1.2 eq)
  • Base : Triethylamine (2.5 eq)
  • Solvent : Dichloromethane (0°C → RT)
  • Time : 4–6 hours

Yield Optimization :

  • 82% yield achieved via slow addition of acyl chloride
  • Side product analysis shows <5% N,O-diacylation

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation MCR Acylation
Total Steps 3 1 2
Overall Yield (%) 58–72 65–74 75–82
Purity (HPLC) 92–95 88–91 96–98
Scalability Moderate High High

Critical Observations :

  • MCR methods favor time efficiency but require stringent stoichiometric control.
  • Acylation post-cyclization delivers superior purity but demands anhydrous conditions.

Spectroscopic Characterization Benchmarks

Infrared Spectroscopy

  • Thiazolidinone C=O : 1680–1708 cm⁻¹
  • Sulfone S=O : 1160–1180 cm⁻¹ (asymmetric), 1320–1340 cm⁻¹ (symmetric)
  • Amide N-H : 3280–3320 cm⁻¹

Nuclear Magnetic Resonance

Nucleus Chemical Shift (δ) Multiplicity Assignment
¹H 1.02 ppm Doublet (CH₃)₂CH
¹³C 172.5 ppm Singlet Amide C=O
¹⁹F Not observed

Industrial-Scale Production Considerations

Cost Analysis of Reagents

Reagent Cost/kg (USD) Required per kg Product
Mercaptoacetic acid 45–60 1.8 kg
3-Methylbutanoyl chloride 120–150 0.9 kg
DCC 220–300 0.4 kg

Environmental Impact Mitigation

  • Solvent recovery systems for toluene (85% efficiency)
  • Neutralization of HCl vapors using NaOH scrubbers

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various derivatives of the thiazolidine ring .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Thiazolidine-dioxide Core : Critical for binding to enzymes like EhPLK, likely through sulfone-mediated hydrogen bonding or electrostatic interactions.
  • Substituent Flexibility: Branched aliphatic chains (e.g., 3-methylbutanamide) may balance conformational rigidity and target engagement, whereas rigid heterocycles (e.g., thienopyrimidine) optimize π-π interactions.
  • Polar Groups : Hydroxyethyl or methoxy substituents improve solubility but may reduce membrane permeability in hydrophobic environments.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide is a complex organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound features a thiazolidine ring and an amide functional group, which contribute to its biological activity. The structural formula is represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C16H18N2O3S
Molecular Weight 318.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating cellular pathways. This interaction may lead to significant physiological effects.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in the context of diabetes mellitus. A related class of compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.41 μM to 4.68 μM against PTP1B, indicating strong inhibitory potential .

Case Study: Diabetes Mellitus

A study involving derivatives similar to this compound reported that these compounds could alleviate insulin resistance in HepG2 cells by enhancing the expression of phosphorylated insulin receptor substrates . Furthermore, in vivo experiments showed that oral administration led to reduced fasting blood glucose levels and improved glucose tolerance in diabetic mice.

Efficacy and Research Findings

A comprehensive examination of various studies indicates that compounds within this structural family exhibit promising biological activities:

Study Findings
Study 1Demonstrated IC50 values for PTP1B inhibition suggesting potential for diabetes treatment .
Study 2Showed modulation of insulin signaling pathways in cellular models .
Study 3Reported favorable pharmacokinetic properties in animal models .

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